O-Benzyl Psilocybin

Description

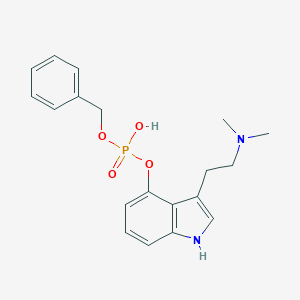

Structure

3D Structure

Properties

IUPAC Name |

benzyl [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAIYZRUCXEQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456399 | |

| Record name | O-Benzyl Indocybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026609-93-7 | |

| Record name | O-Benzyl Indocybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of O-Benzyl Psilocybin: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis of O-Benzyl Psilocybin, a pivotal intermediate in the chemical production of psilocybin. Designed for researchers, scientists, and drug development professionals, this document elucidates the strategic importance of the benzyl protecting group, details the core synthetic methodologies, and offers field-proven insights into the experimental choices that govern a successful synthesis.

Introduction: The Rationale for this compound

Psilocybin, the psychoactive prodrug found in Psilocybe mushrooms, is rapidly dephosphorylated in the body to the pharmacologically active metabolite, psilocin. However, psilocin's phenolic hydroxyl group renders it susceptible to oxidation, making it notoriously unstable, particularly in solution[1][2]. This instability presents significant challenges for large-scale synthesis, purification, and formulation.

The strategic introduction of a benzyl group to protect the 4-hydroxyl moiety of the psilocin core yields this compound (also known as 4-benzyloxy-N,N-dimethyltryptamine). This protective measure significantly enhances the molecule's stability, facilitating easier handling and purification during the multi-step synthesis of psilocybin[1][3]. The benzyl group is favored due to its relative stability to a range of reaction conditions and its facile removal under specific, mild conditions, most commonly through catalytic hydrogenation[4][5][6].

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is typically accomplished through a multi-step sequence, commencing with a protected 4-hydroxyindole derivative. The most common and well-documented route is an adaptation of the Speeter-Anthony tryptamine synthesis[1][7]. The overall workflow can be logically segmented into three key stages:

-

Preparation of the Benzyl-Protected Indole Core: The synthesis begins with the protection of the reactive 4-hydroxyl group of 4-hydroxyindole as a benzyl ether, yielding 4-benzyloxyindole.

-

Introduction of the Dimethylaminoethyl Side Chain: The protected indole is then functionalized at the 3-position to introduce the characteristic dimethylaminoethyl side chain of tryptamines.

-

Final Reduction to this compound: The concluding step involves the reduction of an intermediate glyoxylamide to afford the target compound, this compound.

The following sections will provide a detailed examination of each of these stages, including step-by-step protocols and the underlying chemical principles.

Visualizing the Synthetic Pathway

Caption: Overall synthetic workflow for this compound and its subsequent deprotection.

Experimental Protocols

Stage 1: Synthesis of 4-Benzyloxyindole

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxyindole. This is a standard ether synthesis, typically achieved via a Williamson ether synthesis.

Protocol:

-

To a solution of 4-hydroxyindole in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to form the corresponding phenoxide salt.

-

Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-benzyloxyindole can be purified by column chromatography or recrystallization.

Causality of Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the ionic intermediate (phenoxide) and facilitate the Sₙ2 reaction.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

-

Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times.

Stage 2: Synthesis of 4-Benzyloxy-3-indoleglyoxylamide

This stage follows the Speeter-Anthony methodology to introduce a two-carbon side chain precursor at the C3 position of the indole ring[1][8].

Protocol:

-

Dissolve 4-benzyloxyindole in a dry, aprotic solvent such as diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add oxalyl chloride dropwise to the stirred solution. A precipitate of the indol-3-ylglyoxylyl chloride will form.

-

After stirring for a designated period (e.g., 30 minutes), introduce a solution of dimethylamine (in THF or as a gas) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude 4-benzyloxy-N,N-dimethyl-3-indoleglyoxylamide, which can be purified by chromatography.

Causality of Choices:

-

Oxalyl Chloride: This reagent is a highly effective electrophile for acylation at the electron-rich C3 position of the indole.

-

Dimethylamine: This nucleophile reacts with the intermediate acid chloride to form the desired glyoxylamide. An excess is often used to neutralize the HCl byproduct.

-

Inert Atmosphere and Dry Conditions: Oxalyl chloride is moisture-sensitive, and its reaction with water would lead to undesired byproducts.

Stage 3: Reduction to this compound

The final step in the synthesis of the target compound is the reduction of the glyoxylamide intermediate.

Protocol:

-

In a flask under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ether solvent like THF.

-

Slowly add a solution of the 4-benzyloxy-N,N-dimethyl-3-indoleglyoxylamide in dry THF to the LiAlH₄ suspension, maintaining a controlled temperature (initially at 0 °C, then reflux).

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

-

The combined filtrate is dried and concentrated to yield this compound. Purification can be achieved through column chromatography or crystallization of a salt form.

Causality of Choices:

-

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of reducing both the amide and the ketone functionalities of the glyoxylamide to the corresponding amine and methylene group, respectively.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water, so stringent anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

Deprotection to Psilocin

While the synthesis of this compound is the primary focus, understanding its conversion to psilocin is crucial for its application as a synthetic intermediate.

Protocol:

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).

-

Subject the mixture to an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator, or use a hydrogen transfer reagent like formic acid or cyclohexene[4][9][10].

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to obtain psilocin. Due to its instability, psilocin is often used immediately in the next step (phosphorylation to psilocybin) or converted to a more stable salt form.

Causality of Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and widely used heterogeneous catalyst for hydrogenolysis of benzyl ethers[11].

-

Hydrogen Source: Hydrogen gas is the classic reagent, while transfer hydrogenation agents can sometimes offer milder conditions and avoid the need for specialized hydrogenation equipment.

Characterization and Data

The identity and purity of this compound are typically confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the indole ring protons, the N,N-dimethyl group, the ethyl side chain, and the benzyl protecting group. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of this compound (C₁₉H₂₂N₂O, MW: 294.39 g/mol )[12]. |

| TLC | A single spot with a characteristic Rf value in a given solvent system. |

Conclusion

The synthesis of this compound is a well-established and reliable method that addresses the inherent instability of psilocin. By employing a benzyl protecting group, researchers can efficiently construct the tryptamine core and introduce the necessary side chain with greater ease and in higher yields. The subsequent deprotection provides access to psilocin, a key precursor for the synthesis of psilocybin and other analogues for clinical and research applications. The protocols and insights provided in this guide are intended to equip scientists with the foundational knowledge required to successfully synthesize this important compound.

References

- Shirota, O., Hakamatsuka, T., Goda, Y., & Noguchi, H. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of “magic mushroom”.

-

Veranova. (n.d.). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Retrieved from [Link]

- Shirota, O., Hakamatsuka, T., Goda, Y., & Noguchi, H. (2003). Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of “Magic Mushroom”.

- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(06), 935-938.

- Fricke, J., Blei, F., & Hoffmeister, D. (2022).

- Shaba, R. (2020). Development of an improved psilocybin synthesis. Uppsala University.

- Chadeayne, A. R., et al. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry.

-

American Chemical Society. (2017). Psilocybin. Retrieved from [Link]

- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Erowid.

- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin.

-

Bluelight.org. (2022). Does anyone know anything about this one: O-Benzyl Psilocin CAS 28383-23-5 ?. Retrieved from [Link]

- Glatfelter, G. C., et al. (2020). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.

- Nichols, D. E., & Frescas, S. (1999). ChemInform Abstract: Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin.

-

National Center for Biotechnology Information. (n.d.). Psilocybin. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Frontiers. (n.d.). 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids?. Retrieved from [Link]

-

DMT-Nexus forum. (2021). 1-Benzylpsilocin and psilocin benzoate?. Retrieved from [Link]

-

PubMed Central. (n.d.). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Retrieved from [Link]

- Google Patents. (n.d.). WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin.

-

ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms. Retrieved from [Link]

-

Oregon.gov. (n.d.). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Retrieved from [Link]

-

ACS Omega. (n.d.). Psilocybin: Characterization of the Metastable Zone Width (MSZW), Control of Anhydrous Polymorphs, and Particle Size Distribution (PSD). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Quantitation of Psilocybin and Psilocin by One-Dimensional 1H and 31P qNMR in a revived Greek specimen of Psilocybe cyanescens. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]

Sources

- 1. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. erowid.org [erowid.org]

- 8. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. O-Benzyl psilocin | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to O-Benzyl Psilocybin: Structure, Synthesis, and Application

Abstract

O-Benzyl Psilocybin is a critical synthetic intermediate in the chemical synthesis of psilocybin, the psychoactive prodrug found in various mushroom species. Its structure incorporates a benzyl protecting group on the phosphate moiety, a strategic chemical modification designed to navigate the challenges inherent in phosphorylating the reactive 4-hydroxyl group of psilocin. This guide provides a comprehensive technical overview of this compound, delineating its chemical properties, the rationale and methodology for its synthesis, and its role as a precursor to psilocybin. We will explore the causality behind the use of benzyl protection in tryptamine synthesis, detail analytical characterization methods, and provide a validated experimental protocol. The narrative is grounded in established synthetic chemistry principles, ensuring a self-validating framework for researchers in the field.

Introduction: The Strategic Role of this compound

The resurgence of clinical interest in psilocybin for treating neuropsychiatric disorders has placed a renewed emphasis on reliable and scalable synthetic routes to produce high-purity active pharmaceutical ingredients (APIs).[1][2] Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a prodrug that is rapidly dephosphorylated in vivo to the pharmacologically active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[3][4][5]

The direct synthesis of psilocybin is complicated by the chemical nature of psilocin. The electron-rich indole ring and the nucleophilic 4-hydroxyl group of psilocin can lead to undesired side reactions during phosphorylation.[6] To circumvent this, synthetic chemists employ protecting group strategies. This compound emerges from this context, not as an end-product for pharmacological study, but as a pivotal, protected intermediate. The benzyl group serves as a temporary shield for a reactive site on the phosphate group during synthesis, which can then be cleanly removed in a final step to yield the target molecule.[1][7][8] This guide clarifies the distinction between O-Benzyl Psilocin (4-benzyloxy-N,N-dimethyltryptamine), where the 4-hydroxyl group is protected, and this compound, where the phosphate group is benzylated—a key intermediate formed during phosphorylation.[9][10]

Chemical Structure and Physicochemical Properties

A precise understanding of a molecule's properties is fundamental to its application in synthesis and research.

IUPAC Name: benzyl [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate.[11][12]

Common Synonyms: O-Benzyl Psilocybine, O-Benzyl Indocybin, 4-Benzyl-phosphoryl-N,N-dimethyltryptamine.[9][13]

Chemical Structure: The molecule consists of a core N,N-dimethyltryptamine (DMT) scaffold, substituted at the 4-position of the indole ring with a phosphate group. One of the acidic protons of this phosphate group is replaced by a benzyl group (-CH₂-C₆H₅).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₃N₂O₄P | [9][14] |

| Molecular Weight | 374.37 g/mol | [9] |

| CAS Number | 1026609-93-7 | [9][14] |

| Appearance | Typically an oil or non-crystalline solid | [13] |

| Solubility | Soluble in organic solvents like methanol and dichloromethane | [13][15] |

| Stability | More stable than unprotected psilocin but susceptible to debenzylation via hydrogenolysis. The related dibenzyl ester is known to be highly labile to hydrolysis.[1][7] |

Synthesis and Mechanistic Rationale

The synthesis of psilocybin via this compound is a multi-step process rooted in the principles of protecting group chemistry. The primary challenge is to selectively phosphorylate the C4-hydroxyl group of psilocin without side reactions.

Causality of Experimental Choices: Why Benzyl Protection?

-

Masking Reactivity: The synthesis often begins with 4-benzyloxyindole or 4-benzyloxy-N,N-dimethyltryptamine (O-Benzyl Psilocin).[10][16] Protecting the C4-hydroxyl group as a benzyl ether prevents it from interfering with the construction of the ethylamine sidechain.[17]

-

Facilitating Phosphorylation: During the phosphorylation step itself, reagents like tetrabenzylpyrophosphate (TBPP) are used.[1][7] This reagent introduces a dibenzyl phosphate ester onto the C4-hydroxyl group. This O,O-dibenzyl intermediate is extremely labile and sensitive to water, often hydrolyzing to the more stable mono-benzyl ester, this compound, during aqueous workup.[1][6][7]

-

Clean Deprotection: The key advantage of the benzyl group is its susceptibility to removal under specific and mild conditions—catalytic hydrogenolysis (e.g., H₂ gas over a Palladium-on-carbon catalyst).[8][18] This process is highly efficient and yields toluene as a byproduct, which is easily removed, providing a clean route to the final psilocybin product.[1][7]

Generalized Synthetic Workflow

The conversion of a protected indole precursor to psilocybin follows a logical and validated pathway. The diagram below illustrates the key transformations involved.

Caption: Figure 1: Synthetic Workflow to Psilocybin.

Detailed Experimental Protocol: Synthesis of Psilocybin

This protocol is a representative synthesis adapted from methodologies reported in the scientific literature, particularly the work of Nichols and Frescas.[1][19] It is intended for informational purposes for qualified professionals in a controlled laboratory setting.

Objective: To synthesize psilocybin from psilocin using a benzyl-protected phosphorylation strategy.

Materials:

-

Psilocin (4-hydroxy-N,N-dimethyltryptamine)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Tetrabenzylpyrophosphate (TBPP)

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH)

-

Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Methodology:

-

Salt Formation (Activation):

-

Dissolve psilocin (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The formation of the lithium salt of psilocin is observed. Stir for 30 minutes at this temperature.

-

Causality: n-BuLi is a strong base that deprotonates the phenolic hydroxyl group, forming a nucleophilic lithium alkoxide. This "activates" the psilocin for the subsequent phosphorylation reaction.[1]

-

-

Phosphorylation:

-

In a separate flask, dissolve tetrabenzylpyrophosphate (TBPP) (1.1 eq) in anhydrous THF.

-

Add the TBPP solution dropwise to the cold lithium psilocinate solution.

-

Allow the reaction to stir at -70 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Causality: The lithium alkoxide attacks the electrophilic phosphorus center of TBPP, displacing a dibenzylphosphate leaving group and forming the O,O-dibenzyl ester of psilocybin.[1][7] This intermediate is highly labile.

-

-

Workup and Hydrolysis:

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The addition of water during workup rapidly hydrolyzes one of the O-benzyl groups from the labile dibenzyl ester, yielding the more stable zwitterionic mono-benzyl ester, this compound.[1][7] Purification at this stage can be complex.

-

-

Catalytic Hydrogenolysis (Debenzylation):

-

Dissolve the crude this compound from the previous step in methanol.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psig) and shake or stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[19]

-

Causality: The palladium catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl ether via the addition of hydrogen, liberating the free phosphate group and producing toluene as a byproduct.[8]

-

-

Isolation and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude psilocybin can be purified by crystallization, typically from hot methanol or ethanol, to yield pure, crystalline psilocybin.

-

Analytical Characterization and Trustworthiness

Confirming the identity and purity of synthetic intermediates and the final product is paramount for scientific integrity. A multi-technique approach ensures a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of all structural components. Key signals include aromatic protons of the indole and benzyl rings, a characteristic singlet around 5.0 ppm for the benzylic methylene protons (-O-CH₂-), and signals for the ethylamine sidechain.[20][21]

-

³¹P NMR: Provides a definitive signal for the phosphorus atom in the phosphate group, confirming successful phosphorylation. This technique is especially useful for quantifying psilocybin in complex mixtures.[22]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, matching the elemental formula (C₁₉H₂₃N₂O₄P).[23] Fragmentation patterns can further elucidate the structure.

-

-

Chromatography (HPLC, LC-MS):

Pharmacological Profile: A Prodrug of a Prodrug

This compound is not intended for direct biological administration. Its significance is as a synthetic precursor. If it were to be administered, it would function as a "prodrug of a prodrug." The metabolic cascade required to produce the active psilocin is illustrated below.

Caption: Figure 2: Metabolic Conversion Pathway.

This pathway highlights its position far upstream of the pharmacologically active molecule, psilocin, which exerts its psychedelic effects primarily through agonist activity at serotonin 2A (5-HT2A) receptors.[4][17][25]

Conclusion

This compound represents a cornerstone of modern synthetic strategies for accessing high-purity psilocybin. Its utility lies not in its own biological activity, but in its role as a cleverly designed intermediate that leverages the principles of protecting group chemistry. The benzyl group provides a robust yet easily removable shield, enabling chemists to perform challenging phosphorylation reactions with greater control and efficiency. Understanding the structure, properties, and synthetic application of this compound is essential for any researcher or drug development professional working to advance the scientific and therapeutic potential of psychedelic compounds.

References

-

Glattard, A., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Serrano-Bolarin, E., et al. (2021). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules. Retrieved from [Link]

-

Nichols, D. E., & Frescas, S. (1999). Synthesis of Psilocybin & Psilocin. Erowid. Retrieved from [Link]

-

Vang, C., et al. (2023). Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]

-

da Silva, F. S., et al. (2023). Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives. Biomolecules. Retrieved from [Link]

-

Habibi, A., et al. (2023). Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders. ACS Chemical Neuroscience. Retrieved from [Link]

-

Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Psilocin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

-

El-Menshawi, A. (2020). Development of an improved psilocybin synthesis. Uppsala University. Retrieved from [Link]

-

Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. ResearchGate. Retrieved from [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Chadefaux, D., et al. (2023). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Molecules. Retrieved from [Link]

-

Glatfelter, G. C., et al. (2022). Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Kavanagh, P., et al. (2021). 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids?. Frontiers in Psychiatry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Wikipedia. (n.d.). Psilocybin. Retrieved from [Link]

- Google Patents. (n.d.). WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin.

-

Chadefaux, D., et al. (2023). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Retrieved from [Link]

-

Kim, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). 25B-NBOMe. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). O-Benzyl Psilocin. PubChem Compound Summary for CID 13566983. Retrieved from [Link]

-

SWGDRUG.org. (2005). PSILOCIN & PSILOCYBIN. Retrieved from [Link]

- Google Patents. (n.d.). WO2023086962A1 - Psilocybin and o-acetylpsilocin, salts and solid state forms thereof.

-

Cuesta-Mayor, F., et al. (2023). Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications. Molecules. Retrieved from [Link]

-

Nothias, L., et al. (2023). Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms. ACS Omega. Retrieved from [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Psilocybin - Wikipedia [en.wikipedia.org]

- 3. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. Synthesis of Psilocybin & Psilocin - [www.rhodium.ws] [erowid.org]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe [mdpi.com]

- 11. This compound-d4 | TRC-B288722-50MG | LGC Standards [lgcstandards.com]

- 12. This compound-d4 | TRC-B288722-50MG | LGC Standards [lgcstandards.com]

- 13. usbio.net [usbio.net]

- 14. O-Benzyl Psilocybin_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 15. swgdrug.org [swgdrug.org]

- 16. Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzyl Ethers [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? [frontiersin.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Psilocin - Wikipedia [en.wikipedia.org]

A Technical Guide to O-Benzyl Psilocybin: A Key Intermediate in Modern Psilocybin Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The resurgence of clinical interest in psilocybin for treating neuropsychiatric disorders has intensified the demand for robust, scalable, and high-purity synthetic routes.[1][2] Direct synthesis and isolation from natural sources present significant challenges due to the inherent instability of the active metabolite, psilocin, and the difficulties in controlling dosage and purity from fungal biomass.[1][3] This guide provides an in-depth examination of O-Benzyl Psilocybin's role as a critical protected intermediate in contemporary psilocybin synthesis. We will explore the chemical rationale for employing a benzyl protecting group strategy, detail the multi-step synthesis from protected 4-hydroxyindole, elucidate the phosphorylation process, describe the final debenzylation to psilocybin, and cover the analytical methodologies required for characterization and quality control. The protocols and insights presented herein are synthesized from established literature to provide a comprehensive resource for professionals in the field.

Introduction: The Rationale for a Protected Intermediate Strategy

Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a naturally occurring tryptamine that acts as a prodrug to the pharmacologically active psilocin (4-hydroxy-N,N-dimethyltryptamine).[3][4][5] Upon ingestion, psilocybin is rapidly dephosphorylated by alkaline phosphatases to psilocin, which exerts its potent psychedelic effects primarily through agonism at serotonin 5-HT2A receptors.[3][5][6]

While effective, the direct synthesis of psilocybin is complicated by the reactivity of both the 4-hydroxyl group of psilocin and the phosphate ester itself. Psilocin is notoriously unstable and prone to oxidation, while the phosphorylation step can be inefficient and lead to complex purification challenges.[4][7] To overcome these hurdles, modern synthetic chemistry relies on the use of protecting groups. A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, and can be cleanly removed later in the synthetic sequence.

The benzyl group (Bn) is an ideal choice for protecting the 4-hydroxyl group of the indole core for several key reasons:

-

Stability: Benzyl ethers are stable under a wide range of acidic and basic conditions used in subsequent synthetic steps.[8]

-

Facile Removal: The benzyl group can be efficiently and cleanly removed under mild conditions via catalytic hydrogenolysis, a process that typically does not affect other functional groups in the molecule.[2][8]

-

Improved Handling: The protected intermediate, 4-benzyloxy-N,N-dimethyltryptamine (commonly referred to as O-Benzyl Psilocin), is more stable and easier to handle than psilocin itself.[9][10]

This strategy, which proceeds via this compound, allows for a more controlled, higher-yielding, and scalable synthesis of pharmaceutical-grade psilocybin.[1][11]

Synthesis of the Core Intermediate: 4-Benzyloxy-N,N-dimethyltryptamine (O-Benzyl Psilocin)

The most common and well-documented pathway to psilocybin begins with a benzyl-protected 4-hydroxyindole and proceeds through the formation of the tryptamine sidechain. This approach is a modification of the classical Speeter and Anthony tryptamine synthesis.[2]

Experimental Protocol: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine

Step 1: Glyoxalylamide Formation

-

Dissolve 4-benzyloxyindole (1 equivalent) in a suitable anhydrous solvent such as diethyl ether in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred solution. The reaction is often sluggish and may require several hours.[12][13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate indol-3-ylglyoxylyl chloride is formed. Without isolation, this intermediate is then reacted with a solution of dimethylamine (excess, ~4-8 equivalents) in a solvent like tetrahydrofuran (THF).[7][13][14]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product, N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, into an organic solvent. The crude product is then purified, typically via recrystallization or column chromatography.

Step 2: Reduction to the Tryptamine

-

In a separate flask under an inert atmosphere, prepare a suspension of a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄) (excess, ~3-4 equivalents), in anhydrous THF.

-

Add a solution of the purified glyoxalylamide from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension. This reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, heat the reaction mixture to reflux and maintain until the reduction is complete (monitored by TLC). This reduction can be significantly slower than for unsubstituted indoles.[12]

-

Cool the reaction and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the crude product, 4-benzyloxy-N,N-dimethyltryptamine (O-Benzyl Psilocin).[7][12] This product can be purified further if necessary.

Diagram: Synthesis of O-Benzyl Psilocin Intermediate

Caption: Synthetic pathway from 4-benzyloxyindole to O-Benzyl Psilocin.

Phosphorylation and the Labile Dibenzyl Intermediate

With the stable O-Benzyl Psilocin in hand, the next critical step is the introduction of the phosphate group. This is accomplished using a benzyl-protected phosphorylating agent, which prevents unwanted side reactions.

The reagent of choice in many established syntheses is tetrabenzylpyrophosphate (TBPP) , a stable, crystalline solid.[2][4] The reaction proceeds by first deprotonating the 4-hydroxyl group of psilocin (after debenzylation of the intermediate, or directly if starting from psilocin) to form a more nucleophilic alkoxide salt, which then attacks the TBPP.

Experimental Protocol: Phosphorylation

-

Dissolve psilocin (or the deprotected tryptamine intermediate) (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78°C.

-

Add n-butyllithium (n-BuLi) in hexanes (approx. 1.1 equivalents) dropwise to form the O-lithium salt of psilocin.[12][14]

-

In a separate flask, prepare a solution of TBPP (approx. 1.2 equivalents) in anhydrous THF.

-

Add the TBPP solution to the lithium salt mixture.[14]

-

Allow the reaction to slowly warm to 0°C or room temperature over 1-2 hours, monitoring by TLC for the formation of the dibenzyl-protected intermediate.

A significant challenge in this step is the extreme lability of the initial product, O,O-dibenzyl psilocybin ester . This compound rapidly undergoes hydrolytic cleavage of one of the O-benzyl groups, even in the presence of trace water at neutral pH.[2][4][7] This hydrolysis leads to the formation of a zwitterionic N,O-dibenzyl phosphate intermediate, which can complicate purification due to its different solubility profile compared to the fully benzylated, basic diester.[2][11][14] Some protocols have leveraged the formation of this zwitterion to facilitate purification without chromatography.[11][14]

Diagram: Phosphorylation and Intermediate Lability

Caption: Phosphorylation of psilocin leading to a labile dibenzyl intermediate.

Final Deprotection: Catalytic Hydrogenolysis to Psilocybin

The final step in the synthesis is the removal of all benzyl protecting groups to yield psilocybin. This is reliably achieved via catalytic hydrogenation (hydrogenolysis).

Mechanism of Action: In this reaction, a catalyst, typically Palladium on Carbon (Pd/C) , facilitates the transfer of hydrogen atoms to the molecule.[15] The benzyl C-O bonds are cleaved, releasing toluene as a byproduct and revealing the desired hydroxyl and phosphoryl hydroxyl groups.

Experimental Protocol: Debenzylation

-

Dissolve the crude or purified O,O-dibenzyl psilocybin ester (or the zwitterionic intermediate) in a suitable solvent, most commonly methanol.[11][14]

-

Transfer the solution to a hydrogenation vessel.

-

Add the Pd/C catalyst (typically 5-10 mol% Pd). Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.[15]

-

Purge the vessel with an inert gas (e.g., nitrogen) before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas (H₂) or establish a hydrogen atmosphere using a balloon. Alternatively, a catalytic transfer hydrogenation can be performed by adding a hydrogen donor like formic acid or 2-propanol to the reaction mixture, which can be a milder and operationally simpler method.[8][16]

-

Stir the reaction vigorously at room temperature until the debenzylation is complete (monitored by TLC or HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude psilocybin.

The final product is then purified, typically by recrystallization from methanol or water, to yield high-purity, crystalline psilocybin suitable for clinical and research applications.[1][17]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of both the this compound intermediate and the final psilocybin active pharmaceutical ingredient (API).

| Technique | Purpose | Key Observations |

| ¹H NMR | Structural Elucidation & Purity | Confirms the presence of aromatic protons from the indole and benzyl groups, the dimethylamino group, and the ethyl sidechain. The disappearance of benzyl signals confirms complete deprotection.[1][18] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the exact mass of the molecule, confirming its elemental composition. Used to assess isotopic purity in labeled standards.[18] |

| HPLC-UV/MS | Purity & Quantification | The primary method for determining the purity of the final product and quantifying its concentration. Essential for stability studies and final product release.[19] |

| FTIR Spectroscopy | Functional Group Analysis | Identifies characteristic vibrations for key functional groups (O-H, N-H, P=O, aromatic C-H), confirming structural integrity. |

| Gas Chromatography (GC) | Not Recommended for Psilocybin | The high temperatures used in GC injection ports cause the dephosphorylation of psilocybin to psilocin, making it unsuitable for accurate analysis of the final product.[20] |

Conclusion

The use of this compound as a protected intermediate represents a cornerstone of modern, scalable psilocybin synthesis. This strategy effectively navigates the inherent instability of psilocin and the challenges associated with direct phosphorylation. By protecting the reactive 4-hydroxyl group, chemists can perform robust sidechain formation and phosphorylation reactions, followed by a clean and efficient debenzylation to yield high-purity psilocybin. As the therapeutic landscape for psychedelics continues to evolve, the refinement of such synthetic routes, ensuring safety, purity, and scalability, will remain paramount for advancing clinical research and drug development. Future work will likely focus on developing even more atom-economical and environmentally benign methods, potentially exploring alternative protecting groups or novel phosphorylation reagents to further optimize this critical manufacturing process.[7]

References

-

Shirota, O., et al. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products, 66(6), 885-887. [Link]

-

Veranova. (2023). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. [Link]

-

Erowid. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. [Link]

-

Linder, J. (2020). Development of an improved psilocybin synthesis. Uppsala University. [Link]

-

ResearchGate. Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of “Magic Mushroom”. [Link]

-

Lemaire, F., et al. (2023). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Pharmaceuticals, 16(1), 40. [Link]

-

MDPI. (2023). Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications. [Link]

-

TENNESSEE BUREAU OF INVESTIGATION. Forensic Chemistry Standard Operating Procedure Manual Psilocyn and Psilocybin. [Link]

-

Wenthur, C. J., et al. (2023). Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders. bioRxiv. [Link]

-

ResearchGate. The chemical structures of the synthetic novel prodrug derivatives (NPDs) of psilocin. [Link]

-

SWGDRUG.org. (2005). PSILOCIN PSILOCYBIN. [Link]

-

Glatfelter, G. C., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-79. [Link]

-

Elsevier. (2021). Psilocybin as Prodrug, Salvestrols as Prodrug. [Link]

-

Root Sciences. Psilocybin Extraction 101: Methods, Techniques & Equipment. [Link]

-

Kargbo, R. B., et al. (2022). Psilocybin: Characterization of the Metastable Zone Width (MSZW), Control of Anhydrous Polymorphs, and Particle Size Distribution (PSD). ACS Omega, 7(7), 6030-6040. [Link]

-

Gotvaldová, K., et al. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug testing and analysis, 13(2), 439-446. [Link]

-

Han, V. V., & Szeja, W. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Carbohydrate Research, 115, 21-29. [Link]

-

Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews, 49(1), 84-91. [Link]

- Hofmann, A., et al. (1965).

-

ResearchGate. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Psilocybin as Prodrug, Salvestrols as Prodrug [ebrary.net]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. ricardinis.pt [ricardinis.pt]

- 7. mdpi.com [mdpi.com]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. erowid.org [erowid.org]

- 13. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. researchgate.net [researchgate.net]

- 17. US3183172A - Obtaining psilocybin and psilocin from fungal material - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. swgdrug.org [swgdrug.org]

An In-depth Technical Guide to O-Benzyl Psilocybin: Discovery, Synthesis, and Application

Abstract

O-Benzyl Psilocybin, known chemically as 4-Benzyloxy-N,N-dimethyltryptamine, represents a cornerstone in the chemical history of psychedelic research. While not a naturally occurring compound, its existence is intrinsically linked to the pioneering work of Albert Hofmann and the subsequent efforts to create stable, scalable synthetic routes to psilocybin and its active metabolite, psilocin. This technical guide provides an in-depth exploration of this compound, detailing its rationale as a synthetic intermediate, the seminal methodologies for its synthesis, its physicochemical properties, and its role as a versatile precursor in modern drug development. Designed for researchers, chemists, and drug development professionals, this document elucidates the critical function of the benzyl protecting group strategy that enabled the foundational syntheses of psilocybin and continues to be relevant in the synthesis of novel tryptamine derivatives.

Introduction: The Challenge of the 4-Hydroxyl Indole

The story of this compound begins with the isolation and structural elucidation of psilocybin and psilocin from Psilocybe mexicana mushrooms in 1958 by the Swiss chemist Albert Hofmann and his team at Sandoz Laboratories.[1][2][3][4] Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a naturally occurring prodrug that is rapidly dephosphorylated in the body to the pharmacologically active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[5][6][7]

Hofmann's subsequent goal was to achieve a total chemical synthesis of these molecules, a feat he reported in 1959.[7][8] This endeavor, however, was not trivial. The psilocin molecule possesses a phenolic 4-hydroxyl group on the indole ring, which is susceptible to oxidation and can interfere with certain chemical reactions. This reactivity presented a significant challenge for constructing the tryptamine side chain and for the subsequent phosphorylation to create psilocybin.[5][9]

To overcome this, Hofmann employed a classic organic chemistry strategy: the use of a protecting group . A protecting group temporarily masks a reactive functional group, rendering it inert to specific reagents and conditions, only to be removed later in the synthetic sequence to reveal the original functionality. For the sensitive 4-hydroxyl group of what would become psilocin, the benzyl group was selected. The resulting molecule, 4-Benzyloxy-N,N-dimethyltryptamine, or this compound, became the pivotal, stable intermediate that unlocked the first reproducible synthesis of psilocybin.[7][8]

The Benzyl Group: An Ideal Protector

The choice of the benzyl group was a deliberate and strategic one, rooted in its well-established utility in organic synthesis.[10]

-

Ease of Installation: It can be readily introduced via Williamson ether synthesis, reacting an alkoxide with benzyl bromide.[10]

-

Stability: The resulting benzyl ether is robust and stable across a wide range of reaction conditions, including the strongly reducing conditions required for the subsequent steps of the tryptamine synthesis.

-

Clean Removal (Deprotection): The benzyl group can be cleaved with high efficiency under mild conditions through catalytic hydrogenation.[7][8][11] This process, typically using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst, yields the desired alcohol (psilocin) and toluene, a byproduct that is easily removed. This clean and specific removal is crucial for ensuring the purity of the final active compound.

By protecting the 4-hydroxyl group as a benzyl ether, Hofmann could perform the necessary chemical transformations on other parts of the molecule without undesirable side reactions, demonstrating the power and elegance of protecting group chemistry.

Synthesis of this compound: The Hofmann-Speeter-Anthony Approach

The foundational synthesis of this compound follows a modification of the Speeter and Anthony tryptamine synthesis.[9] The general and widely cited pathway, first developed by Hofmann, begins with the commercially available 4-benzyloxyindole.[7][8]

Experimental Protocol: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine

Step 1: Formation of the Indole-3-glyoxylyl Chloride

-

Reagents: 4-Benzyloxyindole, Oxalyl Chloride, Anhydrous Diethyl Ether (solvent).

-

Procedure: A solution of 4-benzyloxyindole in anhydrous diethyl ether is cooled in an ice bath. Oxalyl chloride is added dropwise with stirring. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature, resulting in the precipitation of a bright yellow solid, the indole-3-glyoxylyl chloride intermediate.

-

Causality: Oxalyl chloride is an excellent electrophile that readily reacts at the electron-rich C3 position of the indole ring. This step efficiently installs the two-carbon framework necessary for the eventual ethylamine side chain.

Step 2: Amidation with Dimethylamine

-

Reagents: Indole-3-glyoxylyl chloride intermediate, Anhydrous Dimethylamine solution, Anhydrous Diethyl Ether.

-

Procedure: The crude glyoxylyl chloride intermediate is suspended in fresh anhydrous ether and cooled. An excess of a solution of anhydrous dimethylamine is added slowly. The reaction is highly exothermic. After stirring, the mixture is treated with water to dissolve the dimethylamine hydrochloride salt. The organic layer is separated, washed, dried, and concentrated to yield the N,N-dimethyl-indole-3-glyoxylamide.

-

Causality: The highly reactive acyl chloride is readily attacked by the nucleophilic dimethylamine, forming a stable amide. This step introduces the two methyl groups required on the terminal nitrogen of the final tryptamine.

Step 3: Reduction to 4-Benzyloxy-N,N-dimethyltryptamine

-

Reagents: N,N-dimethyl-indole-3-glyoxylamide, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

-

Procedure: A solution of the glyoxylamide in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF at room temperature or under gentle reflux. The reaction is monitored until completion (e.g., by TLC). The reaction is then carefully quenched by the sequential addition of water and sodium hydroxide solution to precipitate the aluminum salts. The mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified, often by crystallization, to yield pure 4-Benzyloxy-N,N-dimethyltryptamine (this compound).

-

Causality: LiAlH₄ is a powerful reducing agent that reduces both the ketone and the amide functionalities of the glyoxylamide intermediate down to methylenes and an amine, respectively, furnishing the final tryptamine structure.

This three-step sequence provides a reliable and scalable route to this compound, the stable precursor to psilocin.

Physicochemical and Analytical Data

This compound is typically a crystalline solid at room temperature. Its identity and purity are confirmed using standard analytical techniques in organic chemistry, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 4-Benzyloxy-N,N-dimethyltryptamine | [13][14] |

| Synonyms | O-Benzyl Psilocin, 4-(Benzyloxy)-3-[2-(dimethylamino)ethyl]indole | [13][14] |

| CAS Number | 28383-23-5 | [14][15] |

| Molecular Formula | C₁₉H₂₂N₂O | [13][15] |

| Molecular Weight | 294.39 g/mol | [13][15] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 87-88 °C | [15] |

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom, while high-resolution mass spectrometry confirms the exact molecular weight and elemental composition.[12][16]

This compound as a Versatile Precursor

The primary historical and practical value of this compound lies in its role as a direct precursor to psilocin and, subsequently, psilocybin.

-

Synthesis of Psilocin: The deprotection of this compound is straightforward. Catalytic hydrogenation effectively removes the benzyl group to yield psilocin in high purity.[7][8] This provides a stable, crystalline material that is the direct pharmacologically active agent.

-

Synthesis of Psilocybin: With pure psilocin in hand from the deprotection step, the final phosphorylation can be carried out. While Hofmann's original synthesis used an unstable phosphorylating agent,[5] later improvements by researchers like Nichols introduced more stable reagents such as tetra-O-benzylpyrophosphate (TBPP) to phosphorylate the 4-hydroxyl group, followed by deprotection to yield psilocybin.[8][9]

The relationship between these core molecules is central to the history of psychedelic chemistry. This compound is the protected form, which is deprotected to psilocin (the active drug), which can then be phosphorylated to psilocybin (the natural prodrug).

Sources

- 1. acs.org [acs.org]

- 2. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 3. DARK Classics in Chemical Neuroscience: Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Albert Hofmann | Swiss Chemist & LSD Discoverer | Britannica [britannica.com]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. erowid.org [erowid.org]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. O-Benzyl psilocin | CymitQuimica [cymitquimica.com]

- 14. O-Benzyl Psilocin | C19H22N2O | CID 13566983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Characterization of O-Benzyl Psilocybin

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and characterization of O-Benzyl Psilocybin. It addresses the ambiguity surrounding its Chemical Abstracts Service (CAS) number and establishes a framework for its unambiguous identification through modern analytical techniques.

Introduction: The Challenge of Defining this compound

This compound serves as a critical protected precursor in the synthesis of psilocybin.[1] Its benzyl group offers a strategic advantage during the phosphorylation of psilocin, preventing unwanted side reactions and facilitating purification.[2][3] However, its status primarily as a synthetic intermediate means it is not as widely cataloged as its final product, psilocybin.

A primary challenge for researchers is the lack of a single, universally recognized CAS number for this compound. The CAS registry, a global standard for chemical substance identification, lists several numbers associated with related or isotopically labeled forms, leading to potential confusion. For instance, CAS No. 1026609-93-7 is assigned to this compound, while CAS No. 1246817-39-9 corresponds to its deuterated analog, this compound-d4.[1][4][5] This ambiguity underscores the necessity for rigorous, multi-technique analytical confirmation rather than reliance on a CAS number alone. This guide provides the foundational knowledge and protocols to achieve that.

It is also important to distinguish this compound from O-Benzyl Psilocin (CAS No. 28383-23-5 ), which is the benzyl-protected form of psilocin and a different intermediate in certain synthetic pathways.[6]

Physicochemical Properties and Data

A crucial first step in identification is the characterization of the molecule's fundamental properties. The data below has been consolidated from various chemical databases and serves as a reference for analytical verification.

| Property | Value | Source(s) |

| Molecular Formula | C19H23N2O4P | [4] |

| Molecular Weight | 374.37 g/mol | [4] |

| Appearance | Light Brown Oil | [1][7] |

| Solubility | Dichloromethane, Methanol | [7] |

| Synonyms | 4-Benzyl-phosphoryl-N,N-dimethyltryptamine, O-Benzyl Indocybin, Psilocine O-Benzyl Phosphate | [1][4] |

Synthesis and Mechanistic Considerations

The synthesis of psilocybin often involves the phosphorylation of psilocin.[3] The use of a benzyl protecting group on the phosphate moiety is a common strategy to prevent the formation of undesirable byproducts and to simplify the purification of intermediates.[2][8]

The general synthetic pathway can be visualized as follows:

Caption: Synthetic pathway from psilocin to psilocybin highlighting the role of benzyl protection.

The phosphorylation step is critical and often employs tetrabenzylpyrophosphate (TBPP) in the presence of a strong base like butyllithium.[2][9] A key insight from synthetic chemistry is the labile nature of the O,O-dibenzyl ester of psilocybin.[3] This intermediate can rapidly undergo hydrolysis of one of the O-benzyl groups, even at neutral pH, leading to a zwitterionic species that complicates purification.[2][3] Therefore, careful control of reaction conditions, particularly the exclusion of water, is paramount for achieving a high yield of the desired protected intermediate before the final debenzylation step.

Analytical Identification and Characterization Workflow

Unambiguous identification of this compound requires a multi-pronged analytical approach. The following workflow is recommended as a self-validating system.

Caption: Recommended analytical workflow for the unambiguous identification of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for confirming the molecular weight of the target compound and for assessing the isotopic purity of labeled analogs.[10]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation : Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL). Dilute this stock solution to a working concentration of ~1 µg/mL using the initial mobile phase.[10]

-

Chromatographic Conditions :

-

System : UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A typical gradient would be 5-95% B over 10 minutes.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 1-5 µL.[10]

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electrospray Ionization, Positive (ESI+).

-

Scan Mode : Full scan.

-

m/z Range : 100-500 Da.

-

Expected Ion : The primary ion to monitor is the protonated molecule [M+H]⁺ at m/z 375.14.

-

Trustworthiness Check : The causality behind this choice is that ESI is a soft ionization technique suitable for polar, non-volatile molecules like this compound, preventing in-source fragmentation and providing a clear molecular ion. The high-resolution mass spectrometer allows for accurate mass measurement, enabling confirmation of the elemental composition. For comparison, the protonated molecule of psilocybin appears at m/z 285, and for psilocin at m/z 205.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the precise molecular structure, including the position of the benzyl and phosphate groups. ¹H, ¹³C, and ³¹P NMR experiments should be performed.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquisition :

-

¹H NMR : Acquire a standard proton spectrum. Key signals to verify include the aromatic protons of the indole and benzyl groups, the methylene protons of the benzyl group (O-CH₂-Ph), and the N,N-dimethyl protons.

-

¹³C NMR : A proton-decoupled ¹³C spectrum will confirm the carbon backbone.

-

³¹P NMR : A proton-decoupled ³¹P spectrum is crucial to confirm the presence and chemical environment of the phosphate group.

-

Expertise & Experience : While full spectral assignment is beyond the scope of this guide, the presence of a signal in the ³¹P NMR spectrum is a definitive indicator of successful phosphorylation. The chemical shifts in the ¹H NMR for the benzylic protons (typically around 5.0 ppm) and the aromatic protons of the benzyl group (7.2-7.5 ppm) are characteristic features that distinguish this molecule from psilocybin or psilocin.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a robust and reliable method for determining the chemical purity of the synthesized this compound.

Experimental Protocol: HPLC-UV Purity Analysis

-

System : HPLC with a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., formate buffer, pH 3.5). A common mobile phase for related compounds is Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid.[11][12]

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Monitor at the UV absorbance maximum of the indole chromophore, typically around 220 nm and 266-280 nm.[11][13]

-

-

Analysis : Calculate purity based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Self-Validating System : The use of a DAD allows for the acquisition of the UV spectrum of the main peak. This spectrum should be consistent with the indole structure and can be compared against a reference standard if available, adding another layer of identity confirmation. The method's robustness can be assessed by analyzing samples across different concentrations to ensure linearity and precision.[14]

Conclusion

The identification of this compound presents a unique challenge due to the ambiguity of its CAS number and its nature as a synthetic intermediate. A simple database lookup is insufficient for reliable identification. Instead, a rigorous, multi-technique analytical workflow is essential. By combining LC-MS for molecular weight confirmation, multi-nuclear NMR for structural elucidation, and HPLC-UV for purity assessment, researchers can unambiguously confirm the identity and quality of their synthesized material. This self-validating approach ensures the scientific integrity required for advanced research and drug development applications.

References

-

Pharmaffiliates. (n.d.). This compound. CAS No: 1026609-93-7. Retrieved from Pharmaffiliates website. [Link]

-

Pharmaffiliates. (n.d.). This compound-d4. CAS No: 1246817-39-9. Retrieved from Pharmaffiliates website. [Link]

-

Guedes, M. M., et al. (2025). Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. ACS Omega. [Link]

-

Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(6), 935-938. [Link]

-

Chibi, C. (2020). Development of an improved psilocybin synthesis. Uppsala University. [Link]

-

Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. ResearchGate. [Link]

-

Gergely, A., et al. (2016). HPLC Analysis of Hallucinogenic Mushroom Alkaloids (Psilocin and Psilocybin) Applying Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometric Detection. Hilaris Publisher. [Link]

-

Shirota, O., et al. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of the Chemical Society, Perkin Transactions 1, (23), 2959-2963. [Link]

-

K-Analys. (n.d.). Determination of Psilocin and Psilocybin in Magic Mushrooms Using iHILIC®-Fusion and MS. LCGC International. [Link]

-

ResearchGate. (n.d.). Typical chromatogram obtained by HPLC/MS analysis of a test mixture of.... Retrieved from ResearchGate. [Link]

-

PubMed. (2025). Untargeted analysis of psilocybin and non-psilocybin mushrooms using liquid chromatography quadrupole time of flight mass spectrometry. Journal of Chromatography A. [Link]

-

National Center for Biotechnology Information. (n.d.). O-Benzyl Psilocin. PubChem Compound Database. Retrieved from NCBI website. [Link]

-

Sherwood, A. M., et al. (2022). Psilocybin: Characterization of the Metastable Zone Width (MSZW), Control of Anhydrous Polymorphs, and Particle Size Distribution (PSD). ACS Omega, 7(6), 5135-5143. [Link]

-

Microgram Journal. (2005). Analysis of Psilocybin and Psilocin in Mushroom Material by HPLC/MS. 3(1-4), 13-17. [Link]

-

Foti, S., & Salemi, R. (1977). GLC-mass spectral analysis of psilocin and psilocybin. Journal of Pharmaceutical Sciences, 66(5), 743-744. [Link]

-

Keller, T., et al. (1999). Analysis of psilocybin and psilocin in Psilocybe subcubensis GUZMAN by ion mobility spectrometry and gas chromatography-mass spectrometry. Forensic Science International, 99(2), 93-105. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. erowid.org [erowid.org]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound-d4 | TRC-B288722-50MG | LGC Standards [lgcstandards.com]

- 6. O-Benzyl psilocin | CymitQuimica [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of Psilocybin and Psilocin in magic mushrooms [merckmillipore.com]

An In-Depth Technical Guide to the Solubility Characteristics of O-Benzyl Psilocybin

Abstract

O-Benzyl Psilocybin (benzyl 3-[2-(dimethylamino)ethyl]-1H-indol-4-yl phosphate) is a key synthetic intermediate and potential prodrug of the psychoactive compound psilocin. Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthesis, purification, formulation, and ultimately, its pharmacokinetic profile. This guide provides a comprehensive framework for characterizing the solubility of this compound from first principles. As empirical public data for this specific molecule is scarce, this document synthesizes information from related tryptamines, established pharmaceutical methodologies, and chemical theory to present a robust, field-proven approach for researchers. We detail the gold-standard shake-flask method for determining thermodynamic solubility, protocols for assessing pH-dependent aqueous solubility, and a framework for evaluating solubility in relevant organic solvents. All protocols are supported by validated analytical quantification techniques, primarily High-Performance Liquid Chromatography (HPLC), ensuring the generation of reliable and reproducible data.

Introduction: The Significance of this compound and Solubility

Psilocybin, the naturally occurring prodrug of psilocin, has re-emerged as a promising therapeutic agent for various psychiatric disorders. The synthesis of psilocybin and its analogs often involves the use of protecting groups to prevent unwanted side reactions. The benzyl group is a common choice for protecting the hydroxyl groups on the phosphate moiety, leading to intermediates like this compound or its dibenzylated precursors.[1][2][3][4] The introduction of the benzyl group dramatically alters the molecule's physicochemical properties, shifting it from a polar zwitterion (psilocybin) to a significantly more lipophilic entity.

Solubility is a cornerstone of drug development, influencing everything from ease of handling during synthesis to absorption, distribution, metabolism, and excretion (ADME) properties in vivo.[5][6] Poor aqueous solubility can be a major impediment to developing a viable oral dosage form, leading to low or variable bioavailability.[7] Therefore, a thorough understanding and quantitative characterization of a compound's solubility is a non-negotiable step in its development pathway. This guide provides the necessary theoretical grounding and practical, step-by-step protocols for a researcher to comprehensively determine the solubility profile of this compound.

Predicted Physicochemical Properties and Solubility Profile

A molecule's structure dictates its properties. By dissecting the functional groups of this compound, we can formulate a strong hypothesis about its solubility behavior.

-